molecular formula C4H7FO4S2 B2726015 1,1-Dioxo-1lambda6-thiolane-3-sulfonyl fluoride CAS No. 1934434-04-4

1,1-Dioxo-1lambda6-thiolane-3-sulfonyl fluoride

Cat. No.: B2726015
CAS No.: 1934434-04-4
M. Wt: 202.21
InChI Key: NBZDJPOKOBIZLX-UHFFFAOYSA-N
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Description

1,1-Dioxo-1lambda6-thiolane-3-sulfonyl chloride (CAS: 17115-47-8) is a sulfonyl chloride derivative featuring a five-membered thiolane ring (tetrahydrothiophene) with two sulfonyl oxygen atoms at the 1-position. Its molecular formula is C₄H₅ClO₄S₂, and it has a molar mass of 232.68 g/mol . This compound is widely used in organic synthesis as a reactive intermediate, particularly in sulfonylation reactions. Its structure combines the stability of a sulfolane-like ring system with the electrophilic reactivity of the sulfonyl chloride group, making it valuable in pharmaceutical and materials chemistry.

Properties

IUPAC Name

1,1-dioxothiolane-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZDJPOKOBIZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanochemical Synthesis via Ball Milling

Mechanochemical synthesis represents a solvent-free, environmentally benign approach to accessing sulfonyl fluorides. For 1,1-dioxo-1λ⁶-thiolane-3-sulfonyl fluoride, this method involves high-energy ball milling of thiolane precursors with fluorinating agents.

Reaction Conditions and Optimization

  • Precursors : 3-mercaptothiolane-1,1-dioxide and Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).
  • Milling Parameters : Stainless steel balls (5 mm diameter), 30 Hz frequency, 2-hour duration.
  • Yield : 85–90% purity without chromatographic purification.

This method eliminates solvent waste and reduces reaction times compared to traditional approaches. However, scalability remains limited by batch size constraints in commercial milling equipment.

Electrochemical Oxidation of Thiols

Electrochemical methods leverage inexpensive fluoride sources like potassium fluoride (KF) to generate sulfonyl fluorides from thiols or disulfides. The process occurs in a biphasic system (acetonitrile/1 M HCl) using graphite and stainless steel electrodes.

Key Steps:

  • Anodic Oxidation : Thiols (e.g., 3-mercaptothiolane-1,1-dioxide) are oxidized to thiyl radicals at the anode.
  • Fluorination : Radical intermediates react with fluoride ions to form sulfenyl fluorides, which further oxidize to sulfonyl fluorides.
  • Workup : The product is extracted into the organic phase, yielding 60–75% isolated product.
Advantages:
  • Cost-Effective : KF ($8/mol) outperforms pricier alternatives like Selectfluor ($407/mol).
  • Broad Substrate Tolerance : Compatible with alkyl, aryl, and heteroaryl thiols.

Sulfonamide Conversion Pathway

Sulfonamides serve as versatile intermediates for sulfonyl fluoride synthesis. This two-step protocol involves chlorination followed by fluorination:

Step 1: Chlorination

3-Aminothiolane-1,1-dioxide reacts with Pyry-BF₄ (a chlorinating agent) and magnesium chloride (MgCl₂) in dichloromethane at 0°C to form the sulfonyl chloride derivative.

Step 2: Fluorination

The sulfonyl chloride intermediate is treated with excess KF in dimethylformamide (DMF) at 80°C for 6 hours, yielding the target sulfonyl fluoride in 70–78% overall yield.

Limitations:
  • Requires handling corrosive chlorinating agents.
  • Multi-step purification increases operational complexity.

One-Pot Cascade from Sulfonic Acids

A cascade reaction converts sulfonic acids directly to sulfonyl fluorides using cyanuric fluoride (FCN) and triethylamine (Et₃N).

Procedure:

  • Activation : The sulfonic acid (e.g., thiolane-3-sulfonic acid) reacts with FCN to form a mixed anhydride.
  • Fluoride Displacement : Et₃N facilitates fluoride substitution, yielding the sulfonyl fluoride.
  • Conditions : Room temperature, 12-hour reaction time, 65–72% yield.
Scalability Notes:
  • Cyanuric fluoride’s high cost ($220/mol) limits industrial adoption.
  • Ideal for small-scale synthesis of high-purity batches.

Comparative Analysis of Preparation Methods

Method Yield (%) Reaction Time Cost ($/mol) Scalability Environmental Impact
Mechanochemical 85–90 2 hours 120 Moderate Low (solvent-free)
Electrochemical 60–75 6 hours 15 High Moderate
Sulfonamide Conversion 70–78 8 hours 90 Moderate High (waste MgCl₂)
One-Pot Cascade 65–72 12 hours 250 Low Moderate
Radical Fluorosulfonylation 50–60 10 hours 180 Experimental Low

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-1lambda6-thiolane-3-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The thiolane ring can be oxidized or reduced under specific conditions, altering the oxidation state of sulfur.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, peracids, and other oxidizing agents are used for oxidation reactions.

    Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl fluoride group.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, and sulfonothioates can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Hydrolysis Products: Hydrolysis typically yields sulfonic acids.

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : Used to introduce sulfonyl fluoride groups into organic molecules, enhancing their reactivity and functionality.
  • Synthesis of Heterocycles : Acts as a building block in the synthesis of complex heterocyclic compounds.

Biology

  • Modification of Biomolecules : Employed in the modification of proteins and peptides to study their structure-function relationships. The electrophilic nature allows for selective labeling of amino acids.
  • Cross-Linking Agent : Utilized in bioconjugation strategies to link biomolecules for therapeutic or diagnostic purposes.

Medicine

  • Drug Development : Investigated as an intermediate in the synthesis of pharmaceutical compounds. Its ability to modify biological targets makes it valuable in medicinal chemistry.
  • Antimicrobial and Anticancer Properties : Preliminary studies have shown potential antimicrobial activity against various pathogens and anticancer effects in specific cell lines.

Case Study 1: Antimicrobial Activity

Research conducted on derivatives of 1,1-Dioxo-1lambda6-thiolane-3-sulfonyl fluoride revealed significant antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 128 µg/mL against Bacillus cereus, indicating its potential use in developing new antimicrobial agents.

Case Study 2: Anticancer Potential

In vitro studies demonstrated that certain derivatives exhibited strong anticancer activity, with IC₅₀ values around 0.29 µM against cancer cells overexpressing specific metabolic pathways crucial for tumor growth. These findings suggest that this compound could lead to novel cancer therapeutics.

Mechanism of Action

The mechanism of action of 1,1-Dioxo-1lambda6-thiolane-3-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the active sites of enzymes. This covalent modification can inhibit enzyme activity, making the compound useful in studies of enzyme function and inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 1,1-dioxo-1lambda6-thiolane-3-sulfonyl chloride and related compounds:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Features
1,1-Dioxo-1lambda6-thiolane-3-sulfonyl chloride 17115-47-8 C₄H₅ClO₄S₂ 232.68 Five-membered thiolane ring; sulfonyl chloride substituent
(1,1-Dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride 2092099-08-4 C₄H₇ClO₄S₂ 218.68 Four-membered thietane ring; methyl-sulfonyl chloride chain
(1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride Not provided C₅H₉ClO₄S₂ 232.71 Five-membered thiolane ring; methyl-sulfonyl chloride chain
1,1-Dioxo-1lambda6-thiolane-3-sulfonamide 17115-48-9 C₄H₉NO₄S₂ 199.25 Sulfonamide group (-SO₂NH₂) replacing chloride
2-(1,1-Dioxo-1lambda6-thiolan-3-yl)ethane-1-sulfonyl fluoride Not provided C₆H₁₁FO₄S₂ 254.27 Ethane bridge; sulfonyl fluoride substituent

Key Differences and Implications

Ring Size and Stability
  • Thiolane (5-membered ring) vs. Thietane (4-membered ring):
    The five-membered thiolane ring in 1,1-dioxo-1lambda6-thiolane-3-sulfonyl chloride offers greater thermodynamic stability compared to the four-membered thietane analog (CAS: 2092099-08-4). Smaller rings like thietane experience higher ring strain, which may reduce their synthetic utility in harsh reaction conditions .
Substituent Effects
  • Sulfonyl Chloride (-SO₂Cl) vs. Sulfonamide (-SO₂NH₂):
    The sulfonyl chloride group is significantly more electrophilic than the sulfonamide derivative (CAS: 17115-48-9). This makes the chloride variant more reactive in nucleophilic substitutions, whereas the sulfonamide is better suited for hydrogen-bonding interactions in drug design .
  • Fluoride vs. Chloride:
    The fluoride analog (2-(1,1-dioxo-thiolan-3-yl)ethane-1-sulfonyl fluoride, C₆H₁₁FO₄S₂) has a lower leaving-group ability compared to chloride. Fluorides are typically less reactive but more hydrolytically stable, favoring applications requiring prolonged shelf life .
Chain Modifications
  • Methane vs. In contrast, the methyl-sulfonyl chloride variants (e.g., C₅H₉ClO₄S₂) may exhibit steric hindrance in confined active sites .

Biological Activity

1,1-Dioxo-1lambda6-thiolane-3-sulfonyl fluoride is a sulfur-containing compound notable for its unique thiolane structure and its potential biological activities. This article explores the compound's biological activity, including its reactivity with biological macromolecules, potential therapeutic roles, and the mechanisms underlying these effects.

Chemical Structure and Properties

  • Molecular Formula : C₅H₅FNO₃S₂
  • Molecular Weight : Approximately 202.21 g/mol
  • Functional Groups : Dioxo group and sulfonyl fluoride

The compound's structure enables significant reactivity, particularly with nucleophiles, which is crucial for its biological interactions.

Biological Activity Overview

Preliminary studies indicate that this compound may inhibit certain enzymatic activities through covalent modification of target proteins. This suggests potential applications in drug development, particularly as an enzyme inhibitor.

Key Findings from Research

  • Enzyme Inhibition :
    • The compound has shown promise in inhibiting specific enzymes by modifying their active sites. This covalent modification can lead to prolonged inhibition compared to non-covalent inhibitors.
    • A study indicated that the compound interacts with serine residues in active sites of enzymes, thereby affecting their catalytic activity .
  • Reactivity with Biological Macromolecules :
    • Interaction studies have demonstrated that this compound reacts with various nucleophiles present in proteins and nucleic acids. This reactivity is essential for understanding its mechanism of action in biological systems .
  • Potential Therapeutic Roles :
    • The compound's ability to modify enzyme activity suggests it could be explored for therapeutic applications in conditions where enzyme regulation is critical, such as cancer or metabolic disorders .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionCovalent modification leading to prolonged inhibition of target enzymes
Reactivity with ProteinsSignificant interaction with serine residues in enzyme active sites
Potential Therapeutic UseInvestigated for roles in cancer treatment and metabolic regulation

The mechanism by which this compound exerts its biological effects primarily involves:

  • Covalent Bond Formation : The sulfonyl fluoride group reacts with nucleophilic amino acid side chains (e.g., cysteine or serine) in proteins, leading to irreversible modifications.
  • Disruption of Enzymatic Activity : By modifying key residues within the active site of enzymes, the compound effectively alters their function, which can be beneficial in therapeutic contexts where inhibition is desired.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1,1-dioxo-1lambda6-thiolane-3-sulfonyl fluoride?

  • Methodology : Synthesis typically involves sulfonation and fluorination steps. Key intermediates like thiolane derivatives are reacted with sulfur trioxide (SO₃) under controlled anhydrous conditions, followed by fluorination using sulfuryl fluoride (SO₂F₂) or fluorinating agents like DAST (diethylaminosulfur trifluoride). Reaction efficiency depends on temperature (0–40°C), solvent polarity (e.g., dichloromethane), and catalytic activation via Lewis acids .
  • Data Contradictions : Some studies report competing side reactions (e.g., ring-opening) at higher temperatures, necessitating low-temperature quenching protocols to preserve yield .

Q. How is this compound characterized structurally and functionally?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹⁹F NMR (δ -45 to -55 ppm) confirms sulfonyl fluoride groups. ¹H/¹³C NMR identifies thiolane ring conformation .
  • X-ray Crystallography : Resolves stereochemical details (e.g., chair vs. boat conformations) and bond angles critical for reactivity .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

  • Theoretical Framework : The sulfonyl fluoride group acts as a "clickable" electrophile, undergoing SN2 reactions with amines or thiols. Computational studies (DFT) reveal transition-state stabilization via hydrogen bonding with the thiolane oxygen, lowering activation energy by ~15 kcal/mol compared to non-sulfonated analogs .
  • Experimental Validation : Kinetic isotope effects (KIE) and Hammett plots quantify substituent effects on reaction rates. For example, electron-withdrawing groups on the thiolane ring accelerate fluorosulfonylation by polarizing the S–F bond .

Q. How does solvent choice influence its stability and degradation pathways?

  • Degradation Analysis :

  • Hydrolytic Stability : Rapid hydrolysis occurs in aqueous media (t₁/₂ < 1 hr at pH 7), generating sulfonic acid derivatives. Stability improves in aprotic solvents (e.g., THF, t₁/₂ > 24 hrs) .
  • Thermogravimetric Analysis (TGA) : Decomposition above 150°C releases SO₂ and HF, requiring inert-atmosphere handling .
    • Mitigation Strategies : Use of desiccants (molecular sieves) and stabilizers (e.g., BHT) extends shelf life in polar solvents .

Q. What are its applications in designing functionalized polymers or biomaterials?

  • Material Science Applications :

  • Polymer Crosslinking : Acts as a post-polymerization modifier, introducing sulfonate groups for ion-exchange membranes. Example: Grafting onto poly(ethylene glycol) enhances proton conductivity in fuel cells .
  • Bioconjugation : Reacts with lysine residues in proteins for site-specific labeling, validated via SDS-PAGE and fluorescence quenching assays .

Methodological Considerations

Q. How to resolve contradictions in reported catalytic efficiencies for its reactions?

  • Contradiction : Some studies report 80–90% yields using Pd catalysts, while others show <50% efficiency under similar conditions.
  • Resolution : Systematic screening of ligands (e.g., phosphines vs. N-heterocyclic carbenes) and reaction matrices (homogeneous vs. heterogeneous catalysis) identifies optimal catalytic systems. Control experiments (e.g., ICP-MS for Pd leaching) confirm catalyst stability .

Q. What factorial design approaches optimize its synthesis scalability?

  • Experimental Design :

  • Variables : Temperature, stoichiometry (SO₃:thiolane ratio), and mixing rate.
  • Response Surface Methodology (RSM) : Identifies non-linear interactions (e.g., excess SO₃ reduces yield due to side reactions). A 2³ factorial design with ANOVA analysis prioritizes temperature as the most significant factor (p < 0.01) .

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